Home > Products > Screening Compounds P37508 > 1H-Benzo[d]imidazol-6-amine hydrochloride
1H-Benzo[d]imidazol-6-amine hydrochloride - 1772-40-3

1H-Benzo[d]imidazol-6-amine hydrochloride

Catalog Number: EVT-7987693
CAS Number: 1772-40-3
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1H-Benzo[d]imidazol-6-amine hydrochloride can be synthesized through various chemical pathways, typically involving the cyclization of o-phenylenediamine derivatives. This compound is part of a larger family of benzimidazole derivatives, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. It is often studied in the context of drug design and development due to its pharmacological potential.

Synthesis Analysis

The synthesis of 1H-Benzo[d]imidazol-6-amine hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis usually begins with o-phenylenediamine as the primary precursor.
  2. Cyclization Reaction: A common method involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives under acidic conditions. The reaction is often facilitated by heating or refluxing in solvents such as ethanol or methanol.
  3. Isolation and Purification: After the reaction, the product is typically isolated by precipitation or crystallization from the reaction mixture, followed by recrystallization to achieve high purity.

For example, one synthetic route includes refluxing o-phenylenediamine with a cyclopropyl carboxylic acid derivative in the presence of an acid catalyst, yielding 1H-Benzo[d]imidazol-6-amine hydrochloride with good yields .

Molecular Structure Analysis

The molecular structure of 1H-Benzo[d]imidazol-6-amine hydrochloride features a fused bicyclic system composed of a benzene ring and an imidazole ring. Key structural characteristics include:

  • Molecular Formula: C8_8H8_8ClN3_3
  • Molecular Weight: Approximately 185.62 g/mol
  • Functional Groups: The presence of an amine group (-NH2_2) at the 6-position of the benzimidazole ring contributes to its reactivity and potential biological activity.

The compound's structure can be visualized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, which provide insights into its conformational properties and hydrogen bonding capabilities .

Chemical Reactions Analysis

1H-Benzo[d]imidazol-6-amine hydrochloride can participate in various chemical reactions:

  • Oxidation: The amine group can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction: The compound may undergo reduction reactions to yield dihydro derivatives.
  • Substitution Reactions: The amine group can engage in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

These reactions are typically conducted under controlled conditions using appropriate reagents. For instance, sodium borohydride can be employed for reduction processes, while alkyl halides are often used in substitution reactions .

Mechanism of Action

The mechanism of action for 1H-Benzo[d]imidazol-6-amine hydrochloride largely depends on its interaction with biological targets such as enzymes or receptors. The compound's structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of tumor growth or modulation of immune responses.

Research has shown that benzimidazole derivatives can act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis. The precise mechanisms often require further investigation through biochemical assays and molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Benzo[d]imidazol-6-amine hydrochloride include:

  • Melting Point: Approximately 95–113 °C
  • Boiling Point: 476.1 °C at 760 mmHg
  • Solubility: Generally soluble in polar solvents such as water and methanol due to the presence of the amine group.

These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications .

Applications

1H-Benzo[d]imidazol-6-amine hydrochloride has numerous scientific applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals aimed at treating diseases such as cancer and infections.
  • Biological Research: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to drug discovery efforts.
  • Material Science: Explored for use in developing new materials due to its unique structural properties.

Research continues into optimizing its synthesis and exploring new applications within these fields .

Introduction to 1H-Benzo[d]imidazol-6-amine Hydrochloride in Antimicrobial Resistance Context

Global Burden of Multidrug-Resistant Infections and Need for Novel Agents

The escalating crisis of antimicrobial resistance (AMR) represents one of the most severe threats to global public health in the 21st century. Comprehensive analyses reveal that bacterial AMR was directly responsible for 1.27 million global deaths in 2019, with this figure rising to 1.14 million deaths in 2021. When considering deaths where AMR played a contributing role (associated deaths), the burden jumps to a staggering 4.95 million deaths in 2019 and 4.71 million in 2021 [1] [3] [9]. These figures position AMR as a leading cause of mortality worldwide, surpassing deaths from HIV/AIDS or malaria. The economic ramifications parallel this health burden, with projections indicating AMR could incur US$1 trillion in additional healthcare costs annually by 2050, coupled with gross domestic product (GDP) losses ranging from US$1 trillion to US$3.4 trillion per year by 2030 [5].

Table 1: Global Burden of Antimicrobial Resistance (2019-2021)

Metric2019 Estimate2021 EstimateProjected 2050
Deaths directly attributable to AMR1.27 million1.14 million1.91 million (forecast)
Deaths associated with AMR4.95 million4.71 million8.22 million (forecast)
Highest burden regionWestern sub-Saharan Africa (27.3 deaths/100,000)South Asia & Latin America/Caribbean (projected highest rates)South Asia (projected peak)
Leading pathogenic threatsE. coli, S. aureus, K. pneumoniae, S. pneumoniae, A. baumannii, P. aeruginosaMRSA, carbapenem-resistant Gram-negative pathogensAccelerating Gram-negative resistance

Geographically, the AMR burden is disproportionately concentrated in resource-limited settings. In 2019, Western sub-Saharan Africa recorded the highest all-age death rate attributable to AMR at 27.3 deaths per 100,000 population, while Australasia had the lowest at 6.5 deaths per 100,000 [3] [9]. This disparity underscores the intersection of AMR with healthcare access, sanitation infrastructure, and socioeconomic factors. By 2050, modeling forecasts indicate the highest AMR mortality rates will shift to South Asia and Latin America/Caribbean, with older adults (≥70 years) bearing the greatest burden, projected to account for 65.9% of all AMR-attributable deaths [1] [9].

Pathogen-specific analyses reveal critical trends driving this crisis. Meticillin-resistant Staphylococcus aureus (MRSA) demonstrated the most significant increase in global impact between 1990 and 2021, with deaths directly attributable to MRSA surging from 57,200 to 130,000 [1] [10]. Among Gram-negative pathogens, resistance to carbapenem antibiotics – often last-resort agents for multidrug-resistant infections – showed the most alarming escalation. Deaths associated with carbapenem resistance surged from 619,000 in 1990 to 1.03 million in 2021, while attributable deaths increased from 127,000 to 216,000 over the same period [1]. The six most lethal pathogens (Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Streptococcus pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa) collectively caused 929,000 deaths directly attributable to AMR and 3.57 million associated deaths in 2019 [3] [10]. These pathogens exhibit increasing resistance to essential antibiotic classes: Third-generation cephalosporin resistance affects approximately 42% of E. coli isolates globally, while 35% of Staphylococcus aureus isolates are methicillin-resistant (MRSA) [5]. The relentless progression of resistance mechanisms against last-resort antibiotics like carbapenems necessitates an urgent pipeline of novel antimicrobial agents with new mechanisms of action [1] [9].

Benzimidazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The benzimidazole nucleus (1H-benzo[d]imidazole) represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of approximately 80% of pharmaceuticals targeting infectious diseases [4] [6]. This bicyclic aromatic system, comprising a benzene ring fused to an imidazole ring, exhibits exceptional versatility in chemical modification, bioavailability, and target specificity against diverse pathogens [2] [8]. Its "privileged" status stems from its unique physicochemical properties:

  • Enhanced bioavailability and metabolic stability compared to simpler heterocycles
  • Diverse binding capabilities with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions
  • Structural mimicry of purine nucleotides, facilitating interactions with enzyme active sites critical for microbial replication and survival [4] [6]

Table 2: Antimicrobial Spectrum of Benzimidazole Derivatives Against WHO Priority Pathogens

Pathogen CategoryBenzimidazole Derivatives with Reported ActivityKey Structural Modifications for Enhanced Activity
Gram-positive bacteriaStaphylococcus aureus (including MRSA), Enterococcus faecalis, Streptococcus pneumoniae2-Position substitutions: thiomethyl, carboxamide, aryloxyalkyl chains
Gram-negative bacteriaEscherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumanniiN1-alkylation; 5(6)-nitro group; copper/silver complexation
MycobacteriaMycobacterium tuberculosis (including MDR/XDR strains)2-heteroaryl substitutions (e.g., pyridyl); carboxamide linkages
FungiCandida albicans, Aspergillus niger, Cryptococcus neoformans2-amino substituents; benzyl ether linkages; platinum(II) coordination complexes

The antimicrobial potential of benzimidazole derivatives stems from their ability to disrupt essential microbial processes. Research demonstrates efficacy through:

  • Inhibition of nucleic acid synthesis via DNA minor groove binding or topoisomerase disruption
  • Interference with cell division apparatus (e.g., FtsZ protein in bacteria)
  • Disruption of energy metabolism through ATPase inhibition
  • Cell membrane destabilization in fungal pathogens [2] [8]

Structurally, the C2, C5, and N1 positions of the benzimidazole ring offer the most productive sites for chemical modification to enhance antimicrobial activity. For instance:

  • 2-Mercaptobenzimidazole derivatives exhibit significant activity against clinically relevant strains including E. coli, B. subtilis, and C. albicans, with ortho-chloro and para-amino phenyl substitutions markedly enhancing potency [8].
  • Bis-benzimidazole diamidine compounds demonstrate superior antibacterial efficacy against Gram-positive pathogens compared to vancomycin, a last-line antibiotic [8] [2].
  • Copper(II) and silver(I) complexes of benzimidazole derivatives show enhanced activity against multidrug-resistant A. baumannii and Staphylococcus epidermidis, leveraging metal coordination to disrupt microbial membranes and generate reactive oxygen species [8].

The specific compound 1H-Benzo[d]imidazol-6-amine hydrochloride – featuring an amine group at the 6-position of the benzimidazole scaffold and stabilized as a hydrochloride salt – occupies a strategic position within this pharmacophore landscape. The electron-donating amine group at the benzo ring enhances the molecule's ability to participate in hydrogen bonding interactions with microbial target proteins, while the protonated imidazole nitrogen improves water solubility and bioavailability [4] [6]. This structural configuration shows particular promise against Gram-negative pathogens, which pose the greatest challenge due to their complex outer membranes and efflux systems. Research indicates that 6-amino substituted benzimidazoles can penetrate these barriers more effectively than unmodified scaffolds, potentially overcoming resistance mechanisms that render existing antibiotics ineffective [4] [8].

The benzimidazole nucleus represents a versatile chemotype that can be optimized against WHO priority pathogens, including carbapenem-resistant Enterobacteriaceae, MDR Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). Its adaptability positions it as an essential structural platform for addressing the escalating AMR crisis, with 1H-Benzo[d]imidazol-6-amine hydrochloride serving as a key intermediate for developing next-generation antimicrobial agents targeting multidrug-resistant infections [2] [4] [8].

Properties

CAS Number

1772-40-3

Product Name

1H-Benzo[d]imidazol-6-amine hydrochloride

IUPAC Name

3H-benzimidazol-5-amine;hydrochloride

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C7H7N3.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,8H2,(H,9,10);1H

InChI Key

JBBDFXOCBQKHMN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)NC=N2.Cl

Canonical SMILES

C1=CC2=C(C=C1N)NC=N2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.